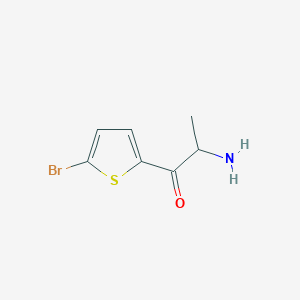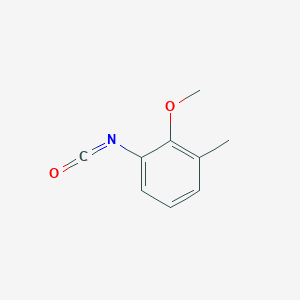
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety through an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological pathways and interactions, particularly those involving pyrrolidine derivatives.
Industry: The compound is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and function. The compound’s effects are mediated through various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
4-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-3-yloxy)benzoic acid hydrochloride: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
4-(Morpholin-3-yloxy)benzoic acid hydrochloride: The presence of a morpholine ring introduces additional heteroatoms, potentially altering the compound’s reactivity and interactions.
4-(Pyrrolidin-2-yloxy)benzoic acid hydrochloride: The position of the pyrrolidine ring attachment can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-pyrrolidin-3-yloxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)8-1-3-9(4-2-8)15-10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |
InChI Key |
RSZQVXZIHYCBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)





